
(Z)-3-甲基-8-(2-(2-氧代吲哚啉-3-亚甲基)肼基)-7-苯乙基-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物半导体
- 电子受体构件:该化合物用作聚合物半导体的电子受体构件,具有低能级,在薄膜晶体管中表现出稳定的电子传输性能 (Yan、Sun 和 Li,2013)。
合成和药理学
- 超声辅助合成:它参与各种衍生物的超声辅助合成,证明了靛红及其衍生物在合成广泛的含杂环化合物和药物合成底物中的重要性 (Tiwari、Seijas、Vázquez-Tato 和 Nikalje,2018)。
- 合成途径衍生物:研究人员合成了该化合物的多种新衍生物,扩大了新药理应用的潜力 (Gobouri,2020)。
抗癌潜力
- 抗癌活性:某些新型衍生物已显示出显著的抗癌活性,特别是对结肠癌和白血病细胞系 (Abdel-Aziz 等,2013)。
医疗应用
- 用于医疗的功能性衍生物:探索该化合物的功能性衍生物在治疗抑郁症、传染病、高血压和糖尿病等各种疾病中的潜力 (Korobko,2016)。
抗抑郁特性
- 抗抑郁活性:该化合物的衍生物在研究中表现出抗抑郁活性 (Khaliullin、Shabalina、Davlyatova 和 Valeeva,2018)。
分子设计和合成
- 计算和结构研究:该化合物一直是计算和结构研究的主题,用于设计新的抗癌剂 (Chaudhary 等,2022)。
作用机制
Target of Action
The primary target of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses .
Mode of Action
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione interacts with procaspase-3, activating it . This activation leads to the induction of apoptosis, a programmed cell death process .
Biochemical Pathways
The activation of procaspase-3 by (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione affects the apoptotic pathways . These pathways involve a number of proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the induction of apoptosis, ultimately causing the death of cancer cells .
Result of Action
The activation of procaspase-3 by (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione results in notable cytotoxicity toward human cancer cell lines . This includes colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound induces late cellular apoptosis, leading to the death of these cancer cells .
生化分析
Biochemical Properties
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspases, which are involved in the regulation of apoptosis. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins such as Bcl-2 and p53, which are key regulators of cell death and survival pathways .
Cellular Effects
The effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase-3 and modulating the expression of apoptosis-related proteins like Bcl-2 and p53 . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione exerts its effects through several mechanisms. It binds to procaspase-3, facilitating its activation to caspase-3, which then triggers the apoptotic cascade . The compound also inhibits the activity of anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancer cells . Furthermore, it influences gene expression by modulating the activity of transcription factors such as p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can induce sustained apoptotic effects in cancer cells, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic effects .
Metabolic Pathways
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione followed by the addition of 2-(2-oxoindolin-3-ylidene)hydrazine. The final product is obtained by the formation of the Z-isomer through a Wittig reaction.", "Starting Materials": [ "2-amino-6-methylpurine", "3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione", "2-(2-oxoindolin-3-ylidene)hydrazine", "triphenylphosphine", "methyltriphenylphosphonium bromide", "potassium tert-butoxide", "acetonitrile", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-6-methylpurine is reacted with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in acetonitrile to form 3-methyl-8-(2-amino-6-methylpurin-9-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 2-(2-oxoindolin-3-ylidene)hydrazine is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours to form (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: The reaction mixture is then treated with triphenylphosphine and methyltriphenylphosphonium bromide in ethanol to form the Wittig reagent.", "Step 4: The Wittig reagent is then reacted with the product from step 2 in diethyl ether to form the Z-isomer of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is obtained by filtration and washing with water." ] } | |
CAS 编号 |
331839-83-9 |
分子式 |
C22H19N7O3 |
分子量 |
429.44 |
IUPAC 名称 |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H19N7O3/c1-28-18-17(20(31)25-22(28)32)29(12-11-13-7-3-2-4-8-13)21(24-18)27-26-16-14-9-5-6-10-15(14)23-19(16)30/h2-10,23,30H,11-12H2,1H3,(H,25,31,32) |
InChI 键 |
VZHRKRGZIOACNW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




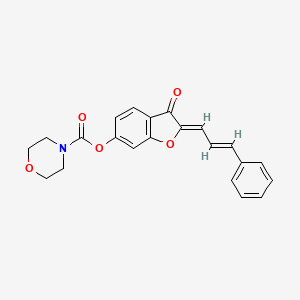
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

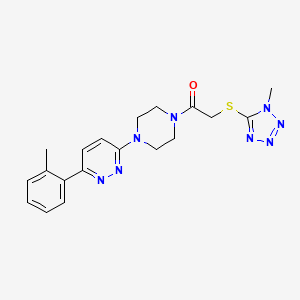
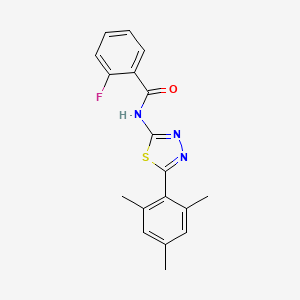
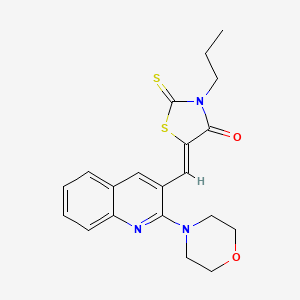
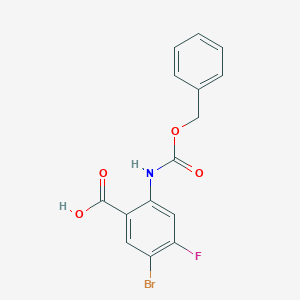
![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)
![(E)-2-cyano-N-(3-methoxypropyl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2579497.png)
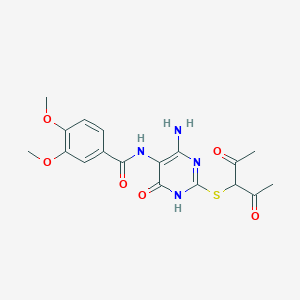
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)